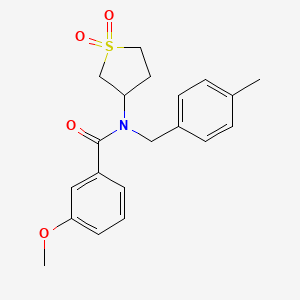![molecular formula C18H19ClN2O2 B4388385 N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B4388385.png)
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide
Übersicht
Beschreibung
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide, also known as Boc-protected 2-chlorobenzamide, is a chemical compound that is widely used in scientific research for its various applications. This compound is synthesized through a multi-step process and has been found to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide is not fully understood. However, it has been found to interact with specific enzymes and proteins, leading to changes in their activity and function. This interaction has been studied extensively, and the compound has been found to have a wide range of biological activities.
Biochemical and Physiological Effects:
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, such as proteases and kinases, which are involved in various cellular processes. Additionally, it has been found to have anti-inflammatory and anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide in lab experiments is its well-established synthesis method. Additionally, it has been found to have significant biological activity, making it a useful tool in various research studies. However, one of the limitations of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for the use of N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide in scientific research. One potential application is in the development of new drugs and therapies for various diseases, including cancer and inflammation. Additionally, the compound could be used to investigate the mechanism of action of specific enzymes and proteins, leading to a better understanding of their function in cellular processes. Finally, further research could be conducted to explore the potential toxicity of the compound and its effects on different cell types and organisms.
Conclusion:
In conclusion, N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide is a widely used chemical compound in scientific research. Its well-established synthesis method, significant biological activity, and potential applications make it a valuable tool in various research studies. Further research is needed to fully understand the mechanism of action of the compound and its potential toxicity, but its future applications in drug development and cellular research are promising.
Wissenschaftliche Forschungsanwendungen
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide has been widely used in scientific research for its various applications. It is commonly used as a reagent in the synthesis of other compounds. The compound has also been found to have significant biological activity and has been used in various studies to investigate the mechanism of action of different proteins and enzymes. Additionally, it has been used in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[(2-chlorobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)21-17(23)13-9-5-7-11-15(13)20-16(22)12-8-4-6-10-14(12)19/h4-11H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWKWBZXMFPGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B4388313.png)
![ethyl 4,5-dimethyl-2-{[(2-methyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4388324.png)
![5-({[2-(4-methoxyphenyl)ethyl]amino}sulfonyl)-2-methylbenzamide](/img/structure/B4388333.png)
![[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4388339.png)
![ethyl 4-[methyl(2-thienylsulfonyl)amino]benzoate](/img/structure/B4388346.png)
![methyl 2-{[amino(oxo)acetyl]amino}benzoate](/img/structure/B4388350.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4388357.png)
![N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B4388368.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4388371.png)
![N-ethyl-4-fluoro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4388375.png)

![2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4388379.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B4388389.png)